(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1373609-37-0
VCID: VC21269882
InChI: InChI=1S/C10H13NO2S/c12-10(13)9-4-8(5-11-9)3-7-1-2-14-6-7/h1-2,6,8-9,11H,3-5H2,(H,12,13)/t8-,9+/m1/s1
SMILES: C1C(CNC1C(=O)O)CC2=CSC=C2
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28 g/mol

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid

CAS No.: 1373609-37-0

Cat. No.: VC21269882

Molecular Formula: C10H13NO2S

Molecular Weight: 211.28 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid - 1373609-37-0

Specification

CAS No. 1373609-37-0
Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
IUPAC Name (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C10H13NO2S/c12-10(13)9-4-8(5-11-9)3-7-1-2-14-6-7/h1-2,6,8-9,11H,3-5H2,(H,12,13)/t8-,9+/m1/s1
Standard InChI Key NNVHLHOKPAPADH-BDAKNGLRSA-N
Isomeric SMILES C1[C@H](C[NH2+][C@@H]1C(=O)[O-])CC2=CSC=C2
SMILES C1C(CNC1C(=O)O)CC2=CSC=C2
Canonical SMILES C1C(C[NH2+]C1C(=O)[O-])CC2=CSC=C2

Introduction

Chemical Structure and Properties

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid belongs to the pyrrolidine class, characterized by a five-membered saturated ring containing one nitrogen atom. The compound's stereochemistry, with specific configurations at the 2 and 4 positions, is crucial for its biological activity. This molecule combines a pyrrolidine core with a thiophene moiety, creating a structure with particular pharmacological potential.

The physical and chemical properties of this compound provide important insights into its behavior and potential applications:

PropertyValue
CAS Number1373609-37-0
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
IUPAC Name(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid
Standard InChIInChI=1S/C10H13NO2S/c12-10(13)9-4-8(5-11-9)3-7-1-2-14-6-7/h1-2,6,8-9,11H,3-5H2,(H,12,13)/t8-,9+/m1/s1
Standard InChIKeyNNVHLHOKPAPADH-BDAKNGLRSA-N
Isomeric SMILESC1C@HCC2=CSC=C2

The compound contains several key functional groups that influence its reactivity and biological interactions. The carboxylic acid group at the 2-position confers acidic properties, while the thiophen-3-ylmethyl substituent at the 4-position introduces a sulfur-containing heterocycle that can participate in various molecular interactions, including hydrogen bonding and sulfur-π interactions.

Synthesis and Chemical Reactions

Synthetic Approaches

Comparative Analysis

Structural Variants and Derivatives

To better understand the significance of (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid, it is helpful to compare it with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acidC10H13NO2S211.28Reference compound
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochlorideC10H14ClNO2S247.74Hydrochloride salt form
(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acidC14H15NO2S261.34Contains expanded aromatic system (benzo[b]thiophene)
(2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acidC10H13NO2S211.28Different stereochemistry at C-4 and attachment position on thiophene

The variations in structure among these compounds can significantly impact their physicochemical properties, including solubility, stability, and lipophilicity. The hydrochloride salt form, for example, typically exhibits enhanced water solubility compared to the free base, which can be advantageous for certain applications.

Structure-Activity Relationships

The specific stereochemistry and substitution pattern in (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid likely influence its biological activity. The (2S,4R) configuration creates a specific three-dimensional arrangement that may be crucial for molecular recognition by biological targets such as enzymes or receptors. Similarly, the position of the methyl linker on the thiophene ring (position 3) may affect binding interactions compared to other positions (e.g., position 2).

SupplierProduct DescriptionPurityQuantityPrice (USD)Updated
Chemenu(2S,4R)-4-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride95%1g$8792021-12-16
Crysdot(2S,4R)-4-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride95+%1g$9322021-12-16

Future Research Directions

The unique structural features of (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid suggest several promising research directions:

  • Detailed investigation of its interaction with specific biological targets

  • Development of more efficient synthetic routes to reduce production costs

  • Exploration of structure-activity relationships through systematic modification of the basic scaffold

  • Computational studies to predict potential binding modes with proteins of interest

  • Development of derivative compounds with enhanced pharmacological properties

Research on this compound and related pyrrolidine derivatives continues to evolve, potentially opening new avenues for drug discovery and development.

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